molecular formula C10H13BrO B1270999 1-(3-Bromopropoxy)-2-methylbenzene CAS No. 50912-60-2

1-(3-Bromopropoxy)-2-methylbenzene

Cat. No. B1270999
CAS RN: 50912-60-2
M. Wt: 229.11 g/mol
InChI Key: KZZRSCSVGUOXKY-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where one hydrogen atom is replaced by a bromopropoxy group .

Scientific Research Applications

End-Quenching in Polymer Chemistry

  • Polymer End-Quenching : 1-(3-Bromopropoxy)-2-methylbenzene has been used in the end-quenching of polyisobutylene, showcasing its utility in polymer chemistry. This process involves the termination of polymer chain growth by reacting with alkoxybenzenes, including 1-(3-Bromopropoxy)-2-methylbenzene (Yang & Storey, 2015). The study found that this compound can effectively cap polymer chains, influencing the properties of the resulting polymer.

Synthesis of Organic Compounds

  • Synthesis of Tetramethoxy-Methylbenzene : Another application is in the synthesis of complex organic compounds like 1,2,3,4-Tetramethoxy-5-methylbenzene, a key intermediate for preparing coenzyme Q homologs and analogs. The compound was used as a part of the synthetic process, demonstrating its role in intricate organic synthesis (Jian Yang, L. Weng, & Hu Zheng, 2006).

Catalysis and Oxidation Processes

  • Catalysis in Liquid-Phase Oxidation : In catalysis, particularly in the liquid-phase oxidation of methylbenzenes, 1-(3-Bromopropoxy)-2-methylbenzene has been identified as a by-product, illustrating its formation in complex chemical reactions (T. Okada & Y. Kamiya, 1981). This highlights its potential role in industrial chemical processes.

Thermodynamic Studies

  • Thermochemistry Analysis : The compound has also been involved in studies related to the thermochemistry of halogen-substituted methylbenzenes. These studies provide insights into the vapor pressures and enthalpies of various bromo- and iodo-substituted methylbenzenes, which are crucial for understanding their physical and chemical properties (S. Verevkin et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it may cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers The paper “Design, Synthesis, and Stability of (1-Amino-4-(3-bromopropoxy)anthracene-9,10-dione)pentacarbonylrhenium(I) Triflate: First X-ray Crystallographic Structure of A Re(CO)5(N-donor)” discusses the synthesis and stability of a related compound . Another paper, “(E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene”, discusses the structure of a compound with a bromopropoxy group . These papers could provide useful insights into the chemistry of 1-(3-Bromopropoxy)-2-methylbenzene and related compounds.

properties

IUPAC Name

1-(3-bromopropoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZRSCSVGUOXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364627
Record name 1-(3-bromopropoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-2-methylbenzene

CAS RN

50912-60-2
Record name 1-(3-bromopropoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylphenol (0.0954 g, 0.924 mmol) in acetonitrile (4 mL) was added 1,3-dibromopropane (1.00 mL, 9.85 mmol) followed by Cs2CO3 (0.469 g, 1.44 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (4 mL) and extracted with DCM (8 mL). The organic layer was dried through a phase separator and concentrated under vacuum. The residue was taken up in DMSO and purified by preparatory HPLC (without TFA) to give the title compound (0.0934 g, 44.1%). EI-MS Rt (2.45 min).
Quantity
0.0954 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.469 g
Type
reactant
Reaction Step Two
Yield
44.1%

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